

Application Notes and Protocols for Cellular Labeling with DSPE-PEG₈-Mal Conjugates

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Compound of Interest		
Compound Name:	DSPE-PEG8-Mal	
Cat. No.:	B8106406	Get Quote

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These application notes provide a detailed protocol for the covalent labeling of cell surfaces using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG₈-Mal) conjugates. This technology allows for the stable anchoring of molecules of interest, such as antibodies, peptides, or small molecules, to the cell membrane for applications in basic research, targeted drug delivery, and cell tracking.

The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion of the conjugate inserts into the lipid bilayer of the cell membrane, providing a stable anchor, while the polyethylene glycol (PEG) spacer minimizes steric hindrance and non-specific interactions.[1] The terminal maleimide group enables the specific and covalent conjugation to sulfhydryl (thiol) groups present on the targeting moiety.[2]

Core Principles

The labeling strategy is a two-step process:

 Conjugation: The maleimide group of DSPE-PEG₈-Mal is covalently linked to a sulfhydryl group on the molecule of interest (e.g., a cysteine residue in a peptide or a reduced antibody).



• Cellular Labeling: The resulting DSPE-PEG8-conjugate is incubated with the target cells, allowing the DSPE lipid anchor to spontaneously insert into the plasma membrane.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the preparation and application of DSPE-PEG₈-Mal conjugates.

Table 1: Thiol-Maleimide Conjugation Efficiency

Parameter	Value	Reference
Optimal Maleimide-to-Thiol Molar Ratio	2:1 to 10:1	
Reaction Time	30 min to 2 hours at room temperature	
Reaction pH	7.0 - 7.5	
Achievable Conjugation Efficiency	>95%	

Table 2: Stability and Cellular Association of DSPE-PEG Conjugates



Parameter	Condition	Value	Reference
Stability of Protein Association with Extracellular Vesicles	4°C Overnight in DPBS	107 ± 34%	
Freeze/Thaw in DPBS	94 ± 13%		-
37°C for 2 hours in DPBS	106 ± 15%		
37°C for 2 hours in DPBS + Fetal Bovine Serum (1:50)	65 ± 3%	-	
Cellular Association Efficiency (Extracellular Vesicles)	DSPE-PEG2000-HRP	9.7 ± 3.3%	
Cholesterol-PEG2000- HRP	33.2 ± 0.5%		-
Molecules per Extracellular Vesicle	DSPE-PEG ₂₀₀₀ -HRP (37°C incubation)	456 ± 53	_

Experimental Protocols

Protocol 1: Conjugation of a Thiolated Peptide to DSPE-PEG₈-Mal

This protocol describes the conjugation of a peptide containing a cysteine residue to DSPE-PEG₈-Mal.

Materials:

- DSPE-PEG8-Maleimide
- Thiolated peptide (e.g., with a terminal cysteine)



- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
- 2-Mercaptoethanol or L-cysteine (for quenching)
- Size-exclusion chromatography column (e.g., PD-10)

Procedure:

- Reagent Preparation:
 - Dissolve DSPE-PEG₈-Maleimide in anhydrous DMF or DMSO to a final concentration of 10 mM.
 - Dissolve the thiolated peptide in degassed PBS to a final concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, it may be necessary to reduce it first. To do this, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
- Conjugation Reaction:
 - In a microcentrifuge tube, combine the DSPE-PEG₈-Maleimide solution and the thiolated peptide solution at a 5:1 to 10:1 molar ratio of maleimide to peptide.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
- Quenching the Reaction:
 - Add 2-Mercaptoethanol to a final concentration of 2 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
- Purification:
 - Remove excess, unreacted peptide and quenching reagent by size-exclusion chromatography. The DSPE-PEG₈-peptide conjugate will elute in the void volume.



- Characterization (Optional):
 - Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the peptide to the DSPE-PEG₈-Mal.

Protocol 2: Direct Labeling of Cells with DSPE-PEG₈-Conjugate

This protocol outlines the procedure for labeling the surface of mammalian cells with the purified DSPE-PEG₈-conjugate.

Materials:

- Purified DSPE-PEG₈-conjugate
- Target cells in suspension
- Cell culture medium (e.g., DMEM or RPMI-1640)
- Phosphate-Buffered Saline (PBS)
- Centrifuge

Procedure:

- Cell Preparation:
 - Harvest cells and wash them twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
 - Resuspend the cell pellet in ice-cold PBS or serum-free culture medium to a concentration of 1×10^6 to 1×10^7 cells/mL.
- · Cell Labeling:
 - \circ Add the DSPE-PEG₈-conjugate to the cell suspension to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically for each cell type and

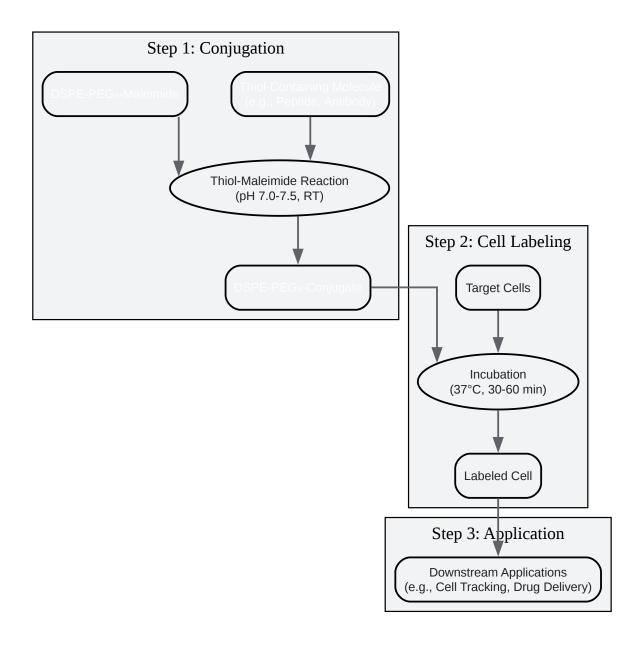


conjugate.

- Incubate the cells with the conjugate for 30-60 minutes at 37°C. Incubation at a higher temperature can increase the association efficiency.
- · Washing:
 - Wash the cells three times with ice-cold PBS to remove any unbound conjugate.
 Centrifuge at 300 x g for 5 minutes for each wash.
- Analysis:
 - The labeled cells are now ready for downstream applications.
 - Labeling efficiency can be quantified by flow cytometry if the conjugated molecule is fluorescent or if a fluorescent secondary antibody is used.
 - Cell viability can be assessed using a standard assay such as Trypan Blue exclusion or a commercial viability kit.

Visualizations

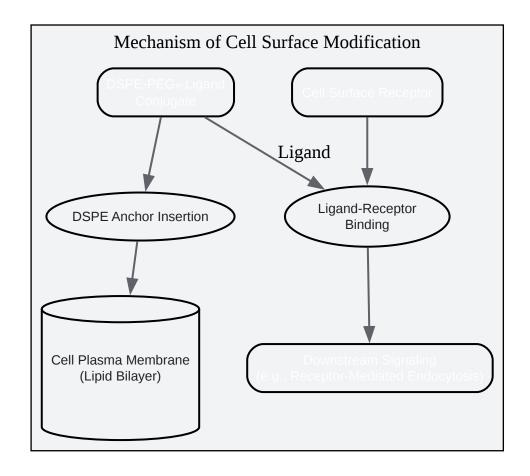




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Caption: Experimental workflow for cell labeling with DSPE-PEG₈-Mal conjugates.





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Caption: Targeted cell interaction via DSPE-PEG8-ligand conjugate.

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References

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